Cas no 1805927-05-2 (3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H8F3IN2O2/c1-15-7-4(3-13)5(12)2-6(14-7)16-8(9,10)11/h2H,3,13H2,1H3
- InChIKey: SFOCHOWESLWTAD-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(C=1CN)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 230
- XLogP3: 2.2
- トポロジー分子極性表面積: 57.4
3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029091770-1g |
3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine |
1805927-05-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridineに関する追加情報
Exploring 3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine (CAS No. 1805927-05-2): A Versatile Building Block in Modern Chemistry
The compound 3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine (CAS No. 1805927-05-2) has garnered significant attention in the field of organic synthesis and pharmaceutical research. This heterocyclic derivative, featuring a pyridine core substituted with iodo, methoxy, trifluoromethoxy, and aminomethyl groups, serves as a critical intermediate in the development of novel bioactive molecules. Its unique structural attributes make it a valuable tool for drug discovery, agrochemical innovation, and material science applications.
One of the most compelling aspects of 3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine is its role in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. The presence of the iodo substituent at the 4-position enables efficient palladium-catalyzed transformations, facilitating the introduction of diverse aryl or heteroaryl groups. Meanwhile, the aminomethyl functionality offers a handle for further derivatization, making this compound a versatile scaffold for constructing complex molecular architectures.
In the context of medicinal chemistry, researchers are increasingly exploring the potential of fluorinated pyridines like this compound due to their enhanced metabolic stability and membrane permeability. The trifluoromethoxy group, in particular, is known to improve lipophilicity and bioavailability—a property highly sought after in the design of CNS-targeting drugs and kinase inhibitors. Recent studies have highlighted its utility in developing candidates for neurodegenerative disease therapeutics and anticancer agents.
From a green chemistry perspective, the synthetic routes to access CAS No. 1805927-05-2 have evolved to incorporate more sustainable protocols. Modern approaches emphasize catalyst recycling, solvent-free conditions, and energy-efficient processes—addressing growing concerns about environmental impact in chemical manufacturing. These advancements align with the pharmaceutical industry's push toward sustainable API production, a topic dominating discussions at major conferences like the ACS Green Chemistry Institute forums.
The compound's physicochemical properties—including its logP, hydrogen bond donors/acceptors, and polar surface area—make it an interesting case study for computational chemists developing AI-driven molecular property prediction models. As machine learning transforms drug discovery pipelines, accurate prediction of such multifunctional heterocycles becomes crucial for virtual screening campaigns.
Industrial applications of 3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine extend beyond pharmaceuticals. Its structural motifs appear in advanced electronic materials, particularly in the development of organic semiconductors and OLED components. The electron-withdrawing nature of the trifluoromethoxy group contributes to tuning electronic properties, while the pyridine nitrogen offers coordination sites for metal complexes used in catalysis and sensing technologies.
Analytical characterization of this compound presents unique challenges and opportunities. Advanced techniques like LC-MS/MS, NMR spectroscopy (particularly 19F NMR), and X-ray crystallography are essential for quality control in its production. The growing demand for high-purity intermediates in the fine chemical industry has spurred innovations in analytical method development for such structurally complex molecules.
Looking ahead, 3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine is poised to play a pivotal role in emerging areas like PROTAC technology and covalent inhibitor design. Its balanced reactivity profile and multifunctional nature make it an attractive starting point for these cutting-edge therapeutic modalities. As the chemical industry continues to prioritize molecular complexity and functionality-rich intermediates, compounds like this will remain at the forefront of innovation.
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